O6-Benzyl-N2,3-etheno Guanosine
O6-Benzyl-N2,3-etheno Guanosine
Brand Name:
Vulcanchem
CAS No.:
108060-84-0
VCID:
VC0141653
InChI:
InChI=1S/C19H19N5O5/c25-8-12-14(26)15(27)18(29-12)24-10-21-13-16(28-9-11-4-2-1-3-5-11)22-19-20-6-7-23(19)17(13)24/h1-7,10,12,14-15,18,25-27H,8-9H2/t12-,14+,15?,18-/m1/s1
SMILES:
C1=CC=C(C=C1)COC2=NC3NC=CN3C4=C2N=CN4C5C(C(C(O5)CO)O)O
Molecular Formula:
C19H19N5O5
Molecular Weight:
397.4 g/mol
O6-Benzyl-N2,3-etheno Guanosine
CAS No.: 108060-84-0
Cat. No.: VC0141653
Molecular Formula: C19H19N5O5
Molecular Weight: 397.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108060-84-0 |
|---|---|
| Molecular Formula | C19H19N5O5 |
| Molecular Weight | 397.4 g/mol |
| IUPAC Name | (2R,3R,5R)-2-(hydroxymethyl)-5-(4-phenylmethoxyimidazo[2,1-b]purin-1-yl)oxolane-3,4-diol |
| Standard InChI | InChI=1S/C19H19N5O5/c25-8-12-14(26)15(27)18(29-12)24-10-21-13-16(28-9-11-4-2-1-3-5-11)22-19-20-6-7-23(19)17(13)24/h1-7,10,12,14-15,18,25-27H,8-9H2/t12-,14+,15?,18-/m1/s1 |
| Standard InChI Key | NVQPPRXKVSLORP-MEQMSXBBSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC2=NC3=NC=CN3C4=C2N=CN4[C@H]5C([C@H]([C@H](O5)CO)O)O |
| SMILES | C1=CC=C(C=C1)COC2=NC3NC=CN3C4=C2N=CN4C5C(C(C(O5)CO)O)O |
| Canonical SMILES | C1=CC=C(C=C1)COC2=NC3=NC=CN3C4=C2N=CN4C5C(C(C(O5)CO)O)O |
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